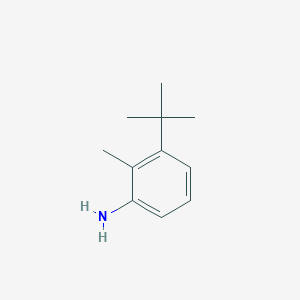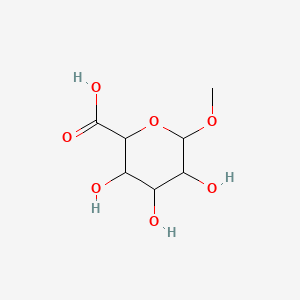
3,4,5aTrihydroxya6amethoxyoxanea2acarboxylic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The methyl group is one of the most common structural units in organic chemistry. It consists of one carbon atom bonded to three hydrogen atoms, represented by the chemical formula CH₃. This group is a fundamental part of many organic compounds and plays a crucial role in various chemical reactions and biological processes .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Methyl groups can be introduced into organic molecules through several synthetic routes. One common method is the alkylation of nucleophiles using methyl halides, such as methyl iodide or methyl bromide. This reaction typically occurs under basic conditions, where the nucleophile attacks the carbon atom of the methyl halide, displacing the halide ion .
Another method involves the use of Grignard reagents, where methyl magnesium bromide reacts with electrophiles to introduce the methyl group. This reaction is typically carried out in an anhydrous ether solvent .
Industrial Production Methods
Industrially, methyl groups are often introduced through processes such as the methanol-to-olefins (MTO) process, where methanol is converted to ethylene and propylene, which can then be further processed to introduce methyl groups into various compounds .
Analyse Des Réactions Chimiques
Types of Reactions
Methyl groups undergo various types of chemical reactions, including:
Oxidation: Methyl groups can be oxidized to form hydroxymethyl (CH₂OH), formyl (CHO), and carboxyl (COOH) groups.
Reduction: Methyl groups can be reduced to form methane (CH₄) under specific conditions.
Substitution: Methyl groups can participate in nucleophilic substitution reactions, where the methyl group is replaced by another substituent.
Common Reagents and Conditions
Reduction: Lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are common reducing agents.
Substitution: Methyl halides (e.g., methyl iodide) are commonly used in nucleophilic substitution reactions.
Major Products Formed
Oxidation: Hydroxymethyl, formyl, and carboxyl groups.
Reduction: Methane.
Substitution: Various substituted organic compounds depending on the nucleophile used.
Applications De Recherche Scientifique
Methyl groups have a wide range of applications in scientific research:
Mécanisme D'action
The mechanism by which methyl groups exert their effects depends on the specific context. In biological systems, methylation of DNA can regulate gene expression by altering the accessibility of the DNA to transcription factors.
Comparaison Avec Des Composés Similaires
Methyl groups can be compared to other alkyl groups, such as ethyl (C₂H₅) and propyl (C₃H₇) groups. While all these groups are alkyl groups, the methyl group is unique due to its small size and high reactivity. This makes it particularly useful in various chemical reactions and biological processes .
Similar Compounds
Ethyl Group (C₂H₅): Larger than the methyl group and less reactive.
Propyl Group (C₃H₇): Even larger and less reactive than the ethyl group.
Butyl Group (C₄H₉): Larger and less reactive, often used in different contexts compared to the methyl group.
Propriétés
IUPAC Name |
3,4,5-trihydroxy-6-methoxyoxane-2-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H12O7/c1-13-7-4(10)2(8)3(9)5(14-7)6(11)12/h2-5,7-10H,1H3,(H,11,12) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BOFXVYGDIRCHEQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1C(C(C(C(O1)C(=O)O)O)O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H12O7 |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60901327 |
Source


|
| Record name | 3,4,5‐Trihydroxy‐6‐methoxyoxane‐2‐carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60901327 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
208.17 g/mol |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
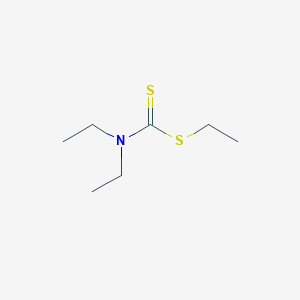
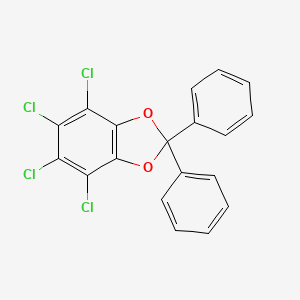
![5-Chloro-2-[(5-chloro-3-(4-sulfobutyl)-2(3H)-benzothiazolylidene)-2-methyl-1-propenyl]-3-(4-sulfobutyl)-benzothiazolium hydroxide,inner salt,sodium salt](/img/structure/B13821784.png)
![1-cyano-N-[(E)-pyridin-3-ylmethylideneamino]formamide](/img/structure/B13821785.png)
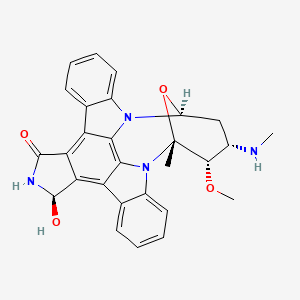
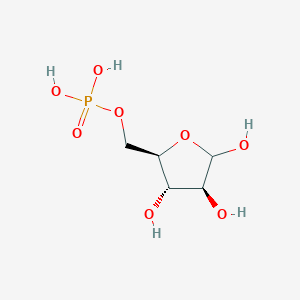
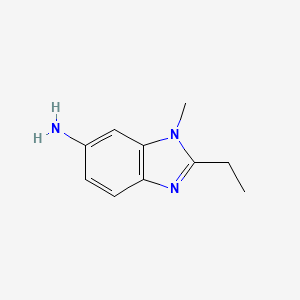
![(5Z)-5-[(2-chloro-6-fluorophenyl)methylidene]-2-[3-(trifluoromethyl)anilino]-1,3-thiazol-4-one](/img/structure/B13821811.png)
![[(1R,4S)-2-bicyclo[2.2.1]heptanyl]-[(1S,4R)-2-bicyclo[2.2.1]heptanyl]phosphane](/img/structure/B13821814.png)

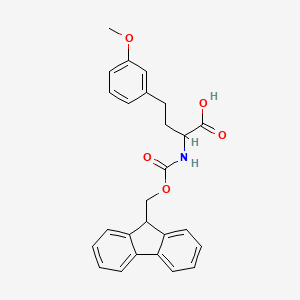

![1-(8-Amino-3,8-diazabicyclo[3.2.1]octan-3-yl)propan-1-one](/img/structure/B13821828.png)
